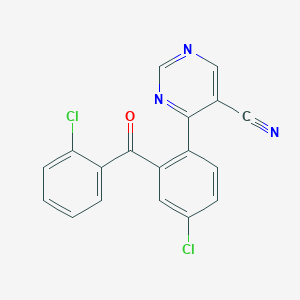

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile

Descripción

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as anticancer agents .

Propiedades

Número CAS |

87999-64-2 |

|---|---|

Fórmula molecular |

C18H9Cl2N3O |

Peso molecular |

354.2 g/mol |

Nombre IUPAC |

4-[4-chloro-2-(2-chlorobenzoyl)phenyl]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C18H9Cl2N3O/c19-12-5-6-13(17-11(8-21)9-22-10-23-17)15(7-12)18(24)14-3-1-2-4-16(14)20/h1-7,9-10H |

Clave InChI |

YBQMTDPMIUQOBJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C3=NC=NC=C3C#N)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylamine with a suitable pyrimidine precursor under specific conditions. The reaction typically requires the use of reagents such as DMC, DABCO, and DMB, followed by purification steps to isolate the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Anticancer Research: This compound has shown promising anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and its mutant forms, making it a potential candidate for cancer therapy.

Biological Studies: It has been used in various biological assays to study its effects on cell proliferation, apoptosis, and cell cycle regulation.

Medicinal Chemistry: Researchers have explored its potential as a lead compound for the development of new drugs targeting various diseases.

Mecanismo De Acción

The mechanism of action of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it inhibits the receptor’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.

Comparación Con Compuestos Similares

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that exhibit similar biological activities. Some of these compounds include:

Erlotinib: Another EGFR inhibitor used in cancer therapy.

Gefitinib: A similar compound targeting EGFR with applications in non-small cell lung cancer.

The uniqueness of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile lies in its specific structural features and its ability to inhibit both wild-type and mutant forms of EGFR, making it a versatile and potent anticancer agent .

Actividad Biológica

4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile, identified by its CAS number 87999-64-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C₁₈H₉Cl₂N₃O

- Molecular Weight : 354.19 g/mol

- LogP : 4.55308 (indicating lipophilicity)

- Polar Surface Area (PSA) : 66.64 Ų

These properties suggest that the compound has a significant degree of hydrophobic character, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile. The compound has been investigated for its effects on different cancer cell lines, demonstrating promising cytotoxic effects.

Case Studies

- In Vitro Cytotoxicity :

- Mechanism of Action :

- Structure-Activity Relationships (SAR) :

Biological Assays and Findings

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 0.08 | Tubulin inhibition |

| Study 2 | HCT-15 | 4.22 | Cell cycle arrest |

| Study 3 | DU-145 | 6.38 | Apoptosis induction |

Additional Biological Activities

Beyond anticancer properties, preliminary investigations suggest that this compound may also possess anti-inflammatory and antioxidant activities. However, these findings require further validation through extensive biological assays.

Antioxidant Properties

Research indicates that certain pyrimidine derivatives exhibit antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases . The specific antioxidant activity of 4-(4-Chloro-2-(2-chlorobenzoyl)phenyl)pyrimidine-5-carbonitrile remains to be fully explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.